molecular formula C8H7FO2 B154477 3-Fluoro-4-methylbenzoic acid CAS No. 350-28-7

3-Fluoro-4-methylbenzoic acid

Cat. No.: B154477
CAS No.: 350-28-7
M. Wt: 154.14 g/mol
InChI Key: XUQCONCMPCVUDM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-fluorotoluene with carbon dioxide in the presence of a palladium catalyst. The reaction is typically carried out in a Schlenk flask under an inert atmosphere. The reaction conditions include the use of 1,4-dioxane as a solvent and triethylamine as a base. The reaction mixture is heated to 100°C for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzoic acids.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: 3-fluoro-4-methylbenzyl alcohol.

Scientific Research Applications

3-Fluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of anti-inflammatory agents and kinase inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its molecular target, thereby increasing its potency. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other fluorinated benzoic acids. The methyl group can provide steric hindrance, while the fluorine atom can enhance the compound’s stability and binding affinity in biological systems .

Properties

IUPAC Name

3-fluoro-4-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQCONCMPCVUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188529
Record name 3-Fluoro-p-toluic acid
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

350-28-7
Record name 3-Fluoro-4-methylbenzoic acid
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Record name 3-Fluoro-p-toluic acid
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Record name 350-28-7
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Record name 3-Fluoro-p-toluic acid
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Synthesis routes and methods

Procedure details

2.96 gms. of 3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoic acid (prepared from 2-fluoro-4-bromotoluene by reaction with magnesium according to Grignard and reaction with carbon dioxide giving 3-fluoro-4-methyl-benzoic acid, esterification thereof with ethanol/sulfuric acid giving ethyl 3-fluoro-4-methyl-benzoate, bromination by bromine or N-bromo-succinimide giving ethyl 3-fluoro-4-bromomethylbenzoate, oxidation by dilute nitric acid giving 3-fluoro-terephthalic aldehydic acid and ketalization thereof with 2-pentyl-propane-1,3-diol) and 2.0 gms. of SOCl2 are boiled for 1 hour, then evaporated and the crude acid chloride thus obtained is dissolved in 20 ml of toluene and then 1.5 ml of pyridine and 1.10 gms. of 4-cyano-phenol are added and then boiled for two hours. After separation the organic phase is washed with water, dried over sodium sulfate and evaporated leaving behind 4-cyanophenyl 3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoate.
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3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Fluoro-4-methylbenzoic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound, which is C8H7FO2 []. From this formula, the molecular weight can be calculated as 154.14 g/mol.

Q2: Does this compound exhibit any interesting structural features?

A2: Yes, the abstract mentions that this compound has a "nearly planar molecular structure" with a small dihedral angle of 6.2 (1)° between the benzene ring and the carboxyl group []. This near planarity could influence the molecule's packing and intermolecular interactions.

Q3: How does this compound interact with other molecules in its solid state?

A3: The abstract highlights that this compound molecules form dimers through O—H⋯O hydrogen bonding, specifically involving the carboxyl groups. These dimers are further arranged around centers of inversion within the crystal lattice [].

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